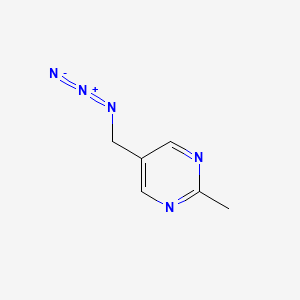
5-(アジドメチル)-2-メチルピリミジン
概要
説明
5-(Azidomethyl)-2-methylpyrimidine is an organic compound belonging to the class of azido-modified nucleosides. It is characterized by the presence of an azido group (-N₃) attached to a methylpyrimidine ring.
科学的研究の応用
5-(Azidomethyl)-2-methyl
作用機序
Target of Action
Azido compounds, in general, have been shown to interact with various cellular components, including dna and rna .
Mode of Action
It is known that azido compounds can incorporate into dna and rna, disrupting their metabolism and inhibiting protein and dna synthesis . This incorporation can lead to cytotoxic effects, making such compounds potentially useful in cancer treatment .
Biochemical Pathways
Azido compounds are known to disrupt rna and dna metabolism, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that azido compounds can be incorporated into dna and rna, suggesting that they may be distributed throughout the body and metabolized in various tissues .
Result of Action
The incorporation of azido compounds into dna and rna can disrupt their metabolism and inhibit protein and dna synthesis, leading to cytotoxic effects .
Action Environment
The action of 5-(Azidomethyl)-2-methylpyrimidine can be influenced by various environmental factors. For instance, the acidic tumor microenvironment, which mainly results from the high glycolytic rate of tumor cells, has been characterized as a hallmark of solid tumors and found to be a pivotal factor participating in tumor progression . This suggests that the action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyrimidine could potentially be influenced by the acidity of the tumor microenvironment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-methylpyrimidine typically involves the introduction of the azido group into a pre-existing pyrimidine structure. One common method includes the reaction of a 5-chloromethyl-2-methylpyrimidine precursor with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2-methylpyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-(Azidomethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Triazoles: Formed via azide-alkyne cycloaddition.
特性
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














